3-Nitro-5-phenylpicolinonitrile
Description
3-Nitro-5-phenylpicolinonitrile is a substituted pyridine derivative characterized by a nitro group (-NO₂) at position 3, a phenyl group (-C₆H₅) at position 5, and a nitrile (-CN) at position 2 of the pyridine ring. Substituted picolinonitriles are frequently employed as intermediates in drug discovery due to their electronic and steric properties, which enhance binding affinity in target biomolecules .
Properties
Molecular Formula |
C12H7N3O2 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
3-nitro-5-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7N3O2/c13-7-11-12(15(16)17)6-10(8-14-11)9-4-2-1-3-5-9/h1-6,8H |
InChI Key |
PNNRCLNEZYYQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 3-Nitro-5-phenylpicolinonitrile with structurally related picolinonitrile derivatives, focusing on substituent positions and molecular features:
Key Observations :
- Substituent Effects: The nitro group at position 3 (as in this compound) introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methyl or trifluoromethyl groups .
Physicochemical Properties
The nitro group likely reduces solubility in polar solvents compared to amino or hydroxymethyl derivatives (e.g., 5-(Hydroxymethyl)picolinonitrile, CAS 1620-77-5) .
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